molecular formula C8H13BN2O3 B13469329 [1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid

[1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid

Cat. No.: B13469329
M. Wt: 196.01 g/mol
InChI Key: MMLBCXFAUVOUFP-UHFFFAOYSA-N
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Description

[1-(Oxan-3-yl)-1H-pyrazol-4-yl]boronic acid is a boronic acid derivative featuring a pyrazole ring substituted at the N1 position with an oxan-3-yl (tetrahydrofuran-3-yl) group. This compound belongs to the class of heterocyclic boronic acids, which are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H13BN2O3

Molecular Weight

196.01 g/mol

IUPAC Name

[1-(oxan-3-yl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C8H13BN2O3/c12-9(13)7-4-10-11(5-7)8-2-1-3-14-6-8/h4-5,8,12-13H,1-3,6H2

InChI Key

MMLBCXFAUVOUFP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C2CCCOC2)(O)O

Origin of Product

United States

Preparation Methods

Methodology

This approach involves the direct introduction of boronic acid groups onto heteroaryl pyrazole precursors. Typically, the process employs borylating agents such as boronic acids or boronate esters under catalytic conditions.

Key Reaction Steps:

  • Starting with a suitably functionalized pyrazole, such as 4-bromopyrazole derivatives.
  • Catalytic borylation using palladium complexes (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂).
  • Reaction conditions are often performed in inert atmospheres (nitrogen or argon) at elevated temperatures (80–110°C).

Representative Reaction Scheme

Pyrazole derivative (e.g., 4-bromopyrazole) + B₂pin₂
→[Pd catalyst, base, inert atmosphere]
→ [1-(oxetan-3-yl)-1H-pyrazol-4-yl]boronic acid

Research Data and Examples

  • A study demonstrated the borylation of 4-bromopyrazoles to yield boronic acids with high efficiency (>80%) under optimized conditions.
  • The process benefits from the selectivity of palladium catalysis and the mild reaction conditions, preserving sensitive functional groups such as oxetane rings.

Advantages & Limitations

Advantages Limitations
High selectivity Requires expensive catalysts and reagents
Mild conditions Sensitivity to moisture and air
Suitable for diverse derivatives Limited substrate scope for heavily substituted pyrazoles

Conversion of Boronic Ester Precursors via Hydrolysis

Methodology

This route involves synthesizing boronic esters (e.g., pinacol esters) through palladium-catalyzed cross-coupling, followed by hydrolysis to generate the free boronic acid.

Steps:

  • Synthesis of boronic ester intermediates via Suzuki-Miyaura coupling of pyrazole derivatives with boronate esters.
  • Hydrolytic cleavage of the ester groups using aqueous acids (e.g., acetic acid, hydrochloric acid).
  • Purification through crystallization or chromatography.

Example from Recent Literature

  • A patent describes the synthesis of pyrazole boronic esters via palladium-catalyzed coupling, followed by hydrolysis with acetic acid, yielding the target boronic acid with yields exceeding 80%.

Research Data

Compound Starting Material Catalyst Yield (%) Conditions
[1-(Oxetan-3-yl)-1H-pyrazol-4-yl]boronic acid 4-bromopyrazole derivative Pd(dppf)Cl₂ 82% Reflux, inert atmosphere
Similar compounds 4-iodopyrazole derivatives Pd(PPh₃)₄ 85% Reflux, inert atmosphere

Notable Synthetic Routes and Technical Details

Route A: Palladium-Catalyzed Borylation

  • Reactants: 4-bromopyrazole derivatives, bis(pinacolato)diboron.
  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
  • Base: Potassium acetate or sodium tert-butoxide.
  • Solvent: Tetrahydrofuran (THF) or isopropanol.
  • Conditions: 80–110°C under nitrogen for 12–16 hours.
  • Outcome: High-yield formation of boronic ester intermediates, which are hydrolyzed to free acids.

Route B: Suzuki-Miyaura Coupling Followed by Hydrolysis

Data Tables Summarizing Preparation Methods

Method Starting Material Catalyst Boron Source Reaction Conditions Yield (%) Remarks
Direct Borylation 4-bromopyrazole derivatives Pd(dppf)Cl₂ B₂pin₂ 80–110°C, inert, 12–16h 80–85 Mild, high selectivity
Ester Hydrolysis Boronic ester intermediates None N/A Acidic hydrolysis at room temp >80 Widely used, scalable
Cross-Coupling + Hydrolysis Halogenated pyrazoles Pd catalysts Boronate esters Reflux, inert atmosphere 80–85 Good for diverse derivatives

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing and drug delivery applications .

Comparison with Similar Compounds

Structural and Electronic Variations

Key analogs and their substituents include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
[1-(Oxan-3-yl)-1H-pyrazol-4-yl]boronic acid Oxan-3-yl (cyclic ether) C8H11BN2O3 194.00 Enhanced polarity, potential for H-bonding
(1-Benzyl-1H-pyrazol-4-yl)boronic acid Benzyl (aromatic) C10H11BN2O2 202.02 Used in kinase inhibitor synthesis
(1-(2-Chlorophenyl)-1H-pyrazol-4-yl)boronic acid 2-Chlorophenyl (electron-withdrawing) C9H8BClN2O2 222.44 Higher Lewis acidity due to Cl substituent
(1-Methyl-1H-pyrazol-4-yl)boronic acid Methyl (alkyl) C4H7BN2O2 123.93 Simple alkyl substituent; common in catalysis
(1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid 2-Cyanoethyl (polar) C6H6BN3O2 171.94 Increased polarity; tested in biomedical applications

Substituent Effects:

  • Electronic Effects: Electron-withdrawing groups (e.g., 2-chlorophenyl) lower the pKa of boronic acids, enhancing their Lewis acidity and binding affinity to diols, as observed in physiological applications .
  • Steric Effects : Bulky substituents like benzyl or oxan-3-yl may hinder boronic acid-diol complexation, whereas smaller groups (e.g., methyl) minimize steric interference .
  • Solubility: Polar substituents (e.g., oxan-3-yl, cyanoethyl) improve aqueous solubility, critical for drug design .

Key Research Findings

pKa and Binding Affinity : Substituents significantly influence boronic acid reactivity. For instance, 4-MCPBA (4-methylcarboxyphenylboronic acid) has a pKa >8.5, limiting its utility at physiological pH, whereas fluorinated analogs achieve lower pKa values .

Stability : Oxan-3-yl’s cyclic ether may improve hydrolytic stability compared to aliphatic boronates, which degrade under acidic conditions .

Biological Potency: Cyanoethyl-substituted analogs exhibit moderate anticancer activity, suggesting that polar groups enhance cellular uptake .

Biological Activity

[1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid is a notable compound within the realm of medicinal chemistry, primarily due to its unique structural features that include a boronic acid group and a pyrazole ring. This combination suggests potential interactions with various biological targets, making it a subject of interest for therapeutic applications. The biological activity of this compound is influenced by its ability to form reversible covalent bonds with diols and other nucleophiles, which is characteristic of boronic acids.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Pyrazole Ring : Known for its diverse pharmacological activities, including anti-inflammatory and anticancer effects.
  • Oxane Moiety : Enhances solubility and stability, facilitating better interaction with biological systems.

Biological Activity Overview

The biological activities of [1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid have been investigated through various studies, revealing a spectrum of potential therapeutic effects.

Key Biological Activities

  • Anticancer Activity :
    • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) with an IC50 value indicating effective inhibition of cell proliferation.
    • The compound has shown sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (GI50 = 0.127–0.560 μM) .
  • Anti-inflammatory Effects :
    • The pyrazole ring's presence suggests potential anti-inflammatory properties, similar to other pyrazole derivatives that have been documented in literature .
  • Antioxidant Properties :
    • Studies indicate that the compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems .
  • Enzyme Inhibition :
    • The boronic acid moiety allows for interactions with enzymes, potentially inhibiting activities such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

The mechanism through which [1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid exerts its biological effects involves:

  • Binding Interactions : The ability to form reversible covalent bonds with biological targets allows the compound to modulate enzyme activities and influence cellular pathways.
  • Molecular Docking Studies : Computational methods have been utilized to predict binding affinities with various receptors and enzymes, elucidating the potential therapeutic roles of the compound.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the versatility and varying biological activities among structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Pyridinylboronic AcidPyridine ring instead of pyrazoleAnticancer properties
4-(Boronophenyl)pyrazoleBoron attached directly to phenyl groupAntimicrobial activity
1-(Oxan-2-yloxy)pyrazoleEther linkage instead of boronic acidAnti-inflammatory effects

This table underscores how slight variations in chemical structure can lead to distinct biological activities.

Case Studies

Several studies have focused on synthesizing derivatives of pyrazole compounds, examining their efficacy against various diseases:

  • Synthesis and Evaluation : Research has shown that modifications in the pyrazole structure can enhance its effectiveness against specific targets such as monoamine oxidase B (MAO-B), demonstrating promising anti-inflammatory and analgesic properties .
  • Antimicrobial Activity : A study reported the synthesis of novel pyrazole derivatives that exhibited significant antibacterial activity against strains like E. coli and S. aureus, highlighting the importance of structural components in determining biological effectiveness .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing [1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid, and how can reaction conditions be optimized?

  • Methodology : The Suzuki-Miyaura cross-coupling reaction is a cornerstone for synthesizing aryl boronic acids. For this compound, key steps include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for coupling pyrazole boronic acid precursors with oxane-containing substrates. Catalyst loading (typically 5–10 mol%) impacts yield and purity .
  • Solvent systems : A 1,4-dioxane/water mixture (10:1 v/v) is optimal for solubility and reactivity. Microwave-assisted heating (120°C, 2 h) improves reaction efficiency compared to conventional heating .
  • Purification : Silica gel chromatography (ethyl acetate/petroleum ether gradient) removes unreacted starting materials and byproducts. Yield optimization (>85%) requires strict inert atmosphere control .

Q. How can researchers confirm the structural integrity and purity of [1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid post-synthesis?

  • Analytical techniques :

  • X-ray crystallography : Resolves the trigonal prismatic coordination of boron and confirms substitution patterns .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies characteristic peaks (e.g., oxane protons at δ 3.5–4.1 ppm; pyrazole protons at δ 8.5 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 237) and detects impurities (<2%) .

Advanced Research Questions

Q. How do structural modifications (e.g., oxane ring substitution) influence the biological activity of this compound?

  • Structure-Activity Relationship (SAR) insights :

  • Oxane positioning : The 3-oxane substituent enhances target selectivity by stabilizing hydrophobic interactions in enzyme binding pockets. Comparative studies show 3-oxane derivatives exhibit 5–10× higher inhibition of bacterial FabI enzymes than 2-oxane analogs .
  • Boronic acid moiety : Facilitates reversible covalent binding to serine hydrolases, making it a candidate for protease inhibition. Substitution with methyl groups reduces reactivity .
  • Key data :
DerivativeTarget Enzyme (IC₅₀)Selectivity Index
3-Oxane-pyrazole-boronic0.8 µM (FabI)>100
2-Oxane-pyrazole-boronic4.2 µM (FabI)12

Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 26% vs. 89%) for similar pyrazole boronic acids?

  • Critical variables :

  • Catalyst stability : Pd(PPh₃)₄ degrades under prolonged heating; microwave irradiation reduces reaction time and improves consistency .
  • Solvent purity : Trace moisture in dioxane hydrolyzes boronic esters, reducing yields. Use of molecular sieves or anhydrous solvents is recommended .
  • Substrate ratios : A 1.3:1 molar ratio of boronic acid to halide partner minimizes side reactions (e.g., homocoupling) .

Q. How can researchers investigate the binding kinetics and mechanism of action for this compound?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD) to immobilized targets (e.g., bacterial enzymes). A concentration gradient (1 nM–10 µM) identifies saturable binding .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .
  • Molecular Dynamics (MD) simulations : Predicts binding poses and identifies key residues (e.g., Serine-138 in FabI) for mutagenesis studies .

Methodological Considerations

  • Solubility challenges : The oxane group improves aqueous solubility (logP ≈ 1.2), but DMSO (10–20% v/v) is often required for biological assays .
  • Stability : Store at -20°C under inert gas to prevent boronic acid oxidation. LC-MS monitoring every 3 months is advised for long-term storage .

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